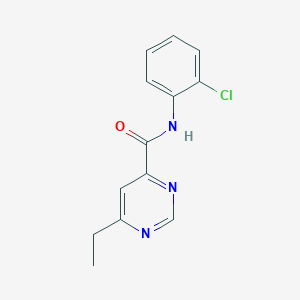

![molecular formula C15H14S B2594500 Benzene, [(3-phenyl-2-propenyl)thio]- CAS No. 5848-60-2](/img/structure/B2594500.png)

Benzene, [(3-phenyl-2-propenyl)thio]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzene, [(3-phenyl-2-propenyl)thio]-” is an organic compound with the molecular formula C15H14S . It is also known as benzylthiobenzene or BTB. The average mass of this compound is 226.337 Da .

Molecular Structure Analysis

The molecular structure of “Benzene, [(3-phenyl-2-propenyl)thio]-” consists of a benzene ring with a phenyl-2-propenylthio group attached . This structure is similar to other aromatic compounds, with the key difference being the presence of the sulfur atom in the thio group .Scientific Research Applications

Catalyst in Synthesis

1,3,5-Tris(hydrogensulfato) benzene has been shown to be an effective catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, demonstrating the utility of benzene derivatives in facilitating chemical reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).

Crystal Structure Analysis

Studies on compounds like N-(3-Chloropropionyl)-N′-phenylthiourea have provided insights into the structural configurations of benzene derivatives, highlighting their potential in the development of new materials and molecules with specific properties (Othman et al., 2010).

Gold(I)-catalyzed Reactions

The gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, using benzene derivatives as reactants, has been explored for the synthesis of alkyl allylic ethers, showing the versatility of these compounds in organic synthesis (Zhang & Widenhoefer, 2008).

Superelectrophilic Activation

Benzene derivatives have been used in reactions under superelectrophilic activation conditions to add benzene to certain compounds, demonstrating their role in facilitating complex chemical transformations (Ryabukhin et al., 2012).

Microwave-assisted Synthesis

The synthesis of benzene derivatives under microwave irradiation has been investigated, showing the efficiency of this method in producing high yields of complex molecules, which is crucial for advancing chemical manufacturing processes (Yu-huan, 2012).

Cryo-electrochemistry

Research into the electrochemical reduction of benzene derivatives in tetrahydrofuran has opened new avenues for understanding the electrochemical behavior of these compounds, with implications for their use in electrochemical applications (Paddon et al., 2006).

properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl]sulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHPZIJSLMHZSJ-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2594418.png)

![4-[butyl(methyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2594419.png)

![N-[(2-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2594420.png)

![(Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide](/img/structure/B2594422.png)

![4-[6-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2594426.png)

![3-((5-((2-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2594427.png)

![5-Azaspiro[3.4]octan-6-ylmethanol](/img/structure/B2594432.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594433.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2594435.png)

![1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2594439.png)